molecular formula C17H18N4O4S2 B2918082 N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476466-45-2

N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2918082
CAS No.: 476466-45-2
M. Wt: 406.48
InChI Key: WDNVPKNAKBVUHC-UHFFFAOYSA-N
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Description

The compound N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a 1,3,4-thiadiazole derivative featuring a thioether-linked 2-oxo-2-(piperidin-1-yl)ethyl substituent and a benzo[d][1,3]dioxole-5-carboxamide moiety.

Properties

IUPAC Name

N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c22-14(21-6-2-1-3-7-21)9-26-17-20-19-16(27-17)18-15(23)11-4-5-12-13(8-11)25-10-24-12/h4-5,8H,1-3,6-7,9-10H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNVPKNAKBVUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized by its molecular formula C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S and a molecular weight of approximately 428.52 g/mol. The presence of the thiadiazole group is significant as it is known for conferring various biological activities.

Thiadiazole derivatives, including the compound in focus, exhibit multiple mechanisms of action:

  • Anticancer Activity : Thiadiazole compounds have been shown to induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic signaling pathways .
  • Antimicrobial Properties : Some studies suggest that thiadiazoles can inhibit bacterial growth by disrupting cellular processes or by acting on specific targets within microbial cells .
  • Enzyme Inhibition : Compounds containing thiadiazole moieties have been reported to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .

Biological Activity Data

The following table summarizes some key findings from studies on the biological activity of related thiadiazole compounds:

Compound Biological Activity Model/System Reference
1,3,4-Thiadiazole derivativesInduced apoptosisHuman leukemia HL-60 cells
5-Amino-[1,3,4]thiadiazole derivativesDecreased viabilityVarious cancer cell lines (e.g., melanoma SK-MEL-1)
Thiadiazole-based compoundsAntimicrobial activityBacterial strains (e.g., E. coli)
Enzyme inhibitors (thiadiazole derivatives)AChE inhibitionIn vitro assays

1. Anticancer Efficacy

A study investigated the anticancer properties of a series of thiadiazole derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting that these compounds could serve as potential chemotherapeutic agents .

2. Antimicrobial Studies

In another study focusing on antimicrobial activity, derivatives were evaluated against common pathogens. The results demonstrated that certain thiadiazole compounds exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the thiadiazole substituents, linker groups, and terminal moieties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogous Compounds

Compound Name / ID Key Substituents Molecular Weight Biological Activity Synthesis Yield Reference
Target Compound -Thioether: 2-oxo-2-(piperidin-1-yl)ethyl
-Carboxamide: Benzo[d][1,3]dioxole
~463.5* Not explicitly reported N/A N/A
ASN90 () -Piperazine-ethyl
-Benzodioxole
~433.5 OGA inhibitor (neurodegenerative diseases) N/A
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l, ) -Thioether: Piperidin-1-yl-ethyl
-Carboxamide: Benzene
~390–450 AChE inhibitors 68–85%
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate () -Thioether: Propanoate
-Carboxamide: Benzo[d][1,3]dioxole
~420.5 Not reported N/A
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (4a, ) -Thioether: Acetamide
-Amino: Benzodioxolylmethyl
~485.5 Not reported N/A
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7, ) -Thioether: 2-oxo-2-(p-tolylamino)ethyl
-Carboxamide: 3-phenylpropanamide
~430.4 CDK5/p25 inhibitor (cancer/neurodegeneration) N/A

*Estimated based on molecular formula C20H21N5O4S2.

Key Structural and Functional Differences

Core Modifications :

  • The target compound uniquely combines a piperidine ring (via 2-oxoethylthio) with a benzodioxole carboxamide , distinguishing it from analogs like ASN90 (piperazine linker ) or benzamide derivatives (e.g., 7a-7l ).
  • Compounds with trifluoromethylphenyl () or 3-phenylpropanamide () groups prioritize hydrophobic interactions, whereas the benzodioxole moiety may enhance metabolic stability .

The target compound’s piperidine group could influence blood-brain barrier permeability compared to piperazine-containing analogs like ASN90 .

Synthetic Accessibility :

  • Derivatives like 7a-7l () are synthesized via carbodiimide-mediated coupling (68–85% yields), suggesting feasible scalability for the target compound .

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